molecular weight and chemical structure of 2-(2,6-dichlorophenyl)propanoic acid
molecular weight and chemical structure of 2-(2,6-dichlorophenyl)propanoic acid
An In-depth Technical Guide to 2-(2,6-dichlorophenyl)propanoic acid
Introduction
2-(2,6-dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. As a member of the arylpropanoic acid class, it belongs to a significant group of compounds known for a wide range of biological activities.[1][2] Many derivatives of 2-arylpropionic acids are notable for their use as non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen.[1][3] The specific substitution pattern of a dichlorophenyl group attached to the alpha-carbon of propanoic acid makes this molecule a valuable synthon and a subject of interest for researchers in medicinal chemistry and materials science.
This technical guide serves as a comprehensive resource for professionals in drug development and scientific research. It provides a detailed overview of the molecule's chemical identity, physicochemical properties, a robust synthetic protocol, and a thorough analysis of the spectroscopic data required for its unambiguous characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established through a consistent set of identifiers and its intrinsic physical properties. These data points are critical for regulatory compliance, computational modeling, and experimental design.
Key Identifiers
The following table summarizes the essential nomenclature and registration information for 2-(2,6-dichlorophenyl)propanoic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,6-dichlorophenyl)propanoic acid | PubChem[4] |
| CAS Number | 2012-78-4 | Sapphire Bioscience, NextSDS[5][6] |
| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[4] |
| SMILES | CC(C1=C(C=CC=C1Cl)Cl)C(=O)O | PubChem[4] |
| InChI | InChI=1S/C9H8Cl2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | PubChem[4] |
| InChIKey | RKKDBMSOQDOIRB-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 219.06 g/mol | Sapphire Bioscience[5] |
| Monoisotopic Mass | 217.99013 Da | PubChem[4] |
| XLogP (Predicted) | 3.2 | PubChem[4] |
Chemical Structure
The spatial arrangement of atoms and bonds defines the molecule's reactivity and interaction with biological targets.
Caption: 2D Chemical Structure of 2-(2,6-dichlorophenyl)propanoic acid.
Synthesis and Purification
The synthesis of 2-arylpropionic acids can be achieved through various established routes.[3] A common and reliable method involves the α-alkylation of an arylacetonitrile derivative followed by hydrolysis. This approach offers high yields and utilizes readily available starting materials.
Synthetic Strategy: Causality and Experimental Choices
The chosen pathway proceeds in two primary stages:
-
Alkylation: (2,6-dichlorophenyl)acetonitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile. The choice of a strong base is critical due to the moderate acidity of the α-proton. Subsequent reaction with an electrophilic methyl source, such as methyl iodide, installs the methyl group, forming 2-(2,6-dichlorophenyl)propanenitrile.
-
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under harsh conditions. This can be achieved with either a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) at elevated temperatures. Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can be easily separated from non-acidic impurities before being protonated in the final work-up step to yield the desired product.[3]
This two-step process is a self-validating system. The progress of each step can be reliably monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials before proceeding.
Experimental Protocol: Synthesis
Materials:
-
(2,6-dichlorophenyl)acetonitrile
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Ethanol, Water (Solvents)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Saponification/Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2,6-dichlorophenyl)acetonitrile (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% solution).[3]
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction's progress over several hours (typically 4-20 hours) until the starting nitrile is consumed.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add concentrated HCl to the stirring solution until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate. The organic solvent will dissolve the desired carboxylic acid.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-(2,6-dichlorophenyl)propanoic acid.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(2,6-dichlorophenyl)propanoic acid.
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure is paramount and is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The measured mass of the molecular ion should match the calculated exact mass of C₉H₈Cl₂O₂ within a narrow tolerance (typically < 5 ppm).
Expected Mass Spectrometry Data:
| Ion Adduct | Calculated m/z | Source |
| [M] | 217.98958 | PubChem (Predicted)[4] |
| [M+H]⁺ | 218.99741 | PubChem (Predicted)[4] |
| [M+Na]⁺ | 240.97935 | PubChem (Predicted)[4] |
| [M-H]⁻ | 216.98285 | PubChem (Predicted)[4] |
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙ at m/z ≈ 218, considering the major isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O) is expected. A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a significant fragment ion at [M-COOH]⁺ (m/z ≈ 173). The isotopic pattern characteristic of two chlorine atoms (a distinctive M, M+2, M+4 pattern) would be a crucial diagnostic feature for all chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad due to hydrogen bonding and exchange.[7] |
| ~7.2-7.4 | Multiplet | 3H | Ar-H | The three protons on the dichlorophenyl ring will appear as a complex multiplet. |
| ~4.2-4.4 | Quartet | 1H | -CH(Ar)- | The methine proton is coupled to the three methyl protons, resulting in a quartet. It is shifted downfield by the adjacent aromatic ring and carboxyl group. |
| ~1.6-1.8 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the single methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] |
| ~135-140 | Ar-C (quaternary, C-Cl) | Aromatic carbons directly attached to chlorine atoms are shifted downfield. |
| ~130-135 | Ar-C (quaternary, C-CH) | The aromatic carbon attached to the propanoic acid moiety. |
| ~128-130 | Ar-CH | Aromatic carbons bearing hydrogen atoms. |
| ~45-50 | -CH(Ar)- | The aliphatic methine carbon is shifted downfield by the adjacent electronegative groups. |
| ~18-22 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid dimer exhibits a very broad absorption due to strong hydrogen bonding.[9][10] |
| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[9][11] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Absorptions corresponding to the carbon-carbon stretching within the aromatic ring. |
| ~1210-1320 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |
| ~750-800 | C-Cl stretch | Aryl Halide | Strong absorption corresponding to the carbon-chlorine bond stretch. |
Conclusion
2-(2,6-dichlorophenyl)propanoic acid is a well-defined chemical entity whose identity can be conclusively established through a combination of modern analytical techniques. This guide has provided a framework for its synthesis and characterization, grounded in established chemical principles. The detailed protocols and expected spectroscopic data serve as a reliable reference for researchers, enabling the confident synthesis, purification, and verification of this compound for applications in drug discovery and chemical research. The structural motifs present suggest it as a potential building block for novel therapeutic agents, warranting further investigation into its biological properties.
References
-
PubChem. 2-(2,6-dichlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
NextSDS. 2-(2,5-dichlorophenyl)propanoic acid — Chemical Substance Information. [Link]
-
Organic Syntheses. 2-phenylpropionic acid. [Link]
-
Rauf, M. A., et al. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 24-27. [Link]
-
Samad, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3534-3549. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000179 - Propionic Acid. [Link]
-
Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. [Link]
-
Kumar, R., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research, 18(1), 227-240. [Link]
-
Chegg. The IR spectrum of propanoic acid. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - 2-(2,6-dichlorophenyl)propanoic acid (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. nextsds.com [nextsds.com]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. bmse000179 Propionic Acid at BMRB [bmrb.io]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chegg.com [chegg.com]
